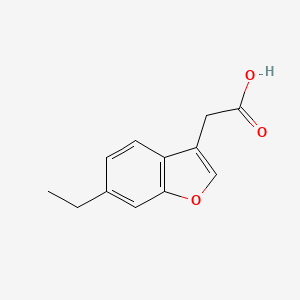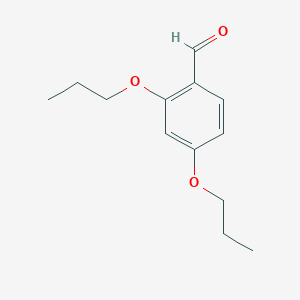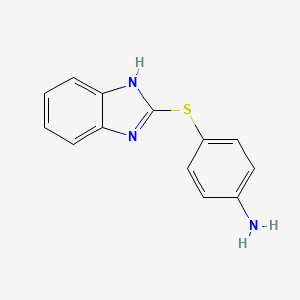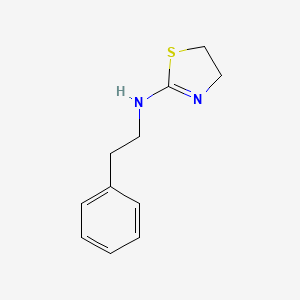
(4,5-Dihydro-thiazol-2-yl)-phenethyl-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Thiazolyl-phenethyl-amine derivatives are a class of compounds that have garnered interest due to their potential applications in medicinal chemistry. These compounds are characterized by a thiazole ring, a five-membered ring containing both sulfur and nitrogen, attached to a phenethyl-amine moiety. The interest in these compounds is partly due to their structural diversity and the ability to form stable non-covalent interactions, which can be exploited for drug design.
Synthesis Analysis
The synthesis of thiazolyl-phenethyl-amine derivatives involves various strategies, including the reduction of precursor compounds. For instance, the synthesis of 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine was achieved through the reduction of its benzylidene precursor using NaBH4 . This method showcases the use of reductive amination strategies to obtain the desired thiazolyl-phenethyl-amine derivatives.
Molecular Structure Analysis
The molecular structure of thiazolyl-phenethyl-amine derivatives has been extensively studied using techniques such as NMR spectroscopy and X-ray crystallography. For example, the structure of N-allyl-(5-phenyl-[1,3,4]thiadiazol-2-yl) amine was determined to exist in the egzo-amino tautomeric form in the solid state . Additionally, the crystal structures of various derivatives have been elucidated, revealing the presence of non-covalent interactions such as hydrogen bonding and π-π stacking, which are crucial for the stability of these compounds .
Chemical Reactions Analysis
Thiazolyl-phenethyl-amine derivatives can participate in a range of chemical reactions, often facilitated by their functional groups. The presence of amino groups allows for the formation of hydrogen bonds, as seen in the interaction of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine with carboxylic acids, leading to the formation of cocrystals and salts . These reactions are not only important for understanding the chemical behavior of these compounds but also for their potential applications in forming drug complexes.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazolyl-phenethyl-amine derivatives are influenced by their molecular structure. The presence of halogen atoms, as seen in the compound with diiodine substitutions, can significantly affect properties such as solubility and density . The crystallographic analysis provides insights into the molecular packing and the role of intermolecular interactions in determining the physical state of these compounds. For instance, the crystal structure of the compound with tert-butyl and triazolyl groups revealed the involvement of crystal water in intermolecular hydrogen bonding, contributing to the overall three-dimensional network structure .
Scientific Research Applications
Antimicrobial Agents
- Scientific Field : Medicinal Chemistry
- Summary of Application : Thiazole derivatives are being explored for their potential as antimicrobial agents. The rising rates of microbial resistance present a serious issue for the development of human life and hence it is essential to find and create newer antimicrobial drugs with unique modes of action .
- Methods of Application : One approach used these days to solving this challenge is the use of heterocyclics to create hybrid compounds by fusing two or more bioactive heterocyclic moieties into a single molecular platform .
- Results or Outcomes : This study discusses the many hybrid approaches that have been used to produce possible novel antimicrobial medicines that are both safe and effective .
Targeted Drug Delivery
- Scientific Field : Pharmaceutical Biotechnology
- Summary of Application : Hydrogels offer convenient drug delivery vehicles to ensure these disadvantages are minimized and the therapeutic benefits from the drug are optimized .
- Methods of Application : With exquisitely tunable physical properties that confer them great controlled drug release features and the merits they offer for labile drug protection from degradation, hydrogels emerge as very efficient drug delivery systems .
- Results or Outcomes : With their enormous amenability to modification, hydrogels serve as promising delivery vehicles of therapeutic molecules in several disease conditions, including cancer and diabetes .
properties
IUPAC Name |
N-(2-phenylethyl)-4,5-dihydro-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2S/c1-2-4-10(5-3-1)6-7-12-11-13-8-9-14-11/h1-5H,6-9H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMGJVTLPBGGVBQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=N1)NCCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40368530 |
Source


|
| Record name | (4,5-Dihydro-thiazol-2-yl)-phenethyl-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40368530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>30.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49676035 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(4,5-Dihydro-thiazol-2-yl)-phenethyl-amine | |
CAS RN |
91215-17-7 |
Source


|
| Record name | (4,5-Dihydro-thiazol-2-yl)-phenethyl-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40368530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

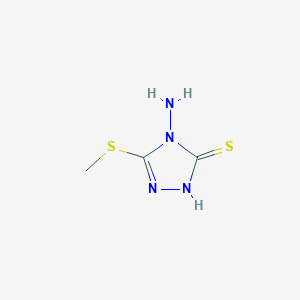
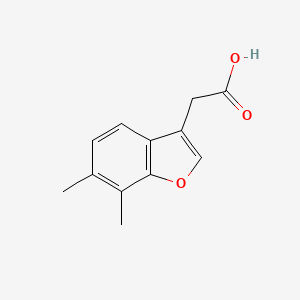
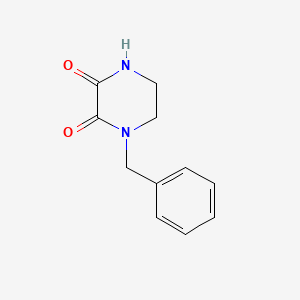

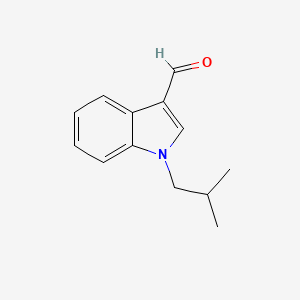
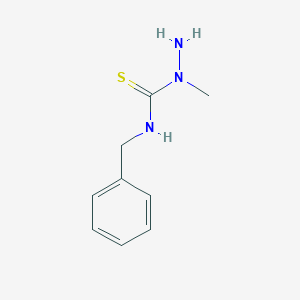
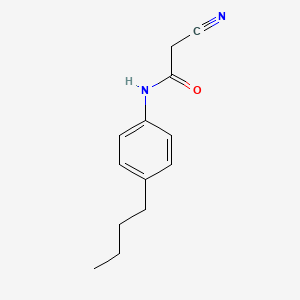
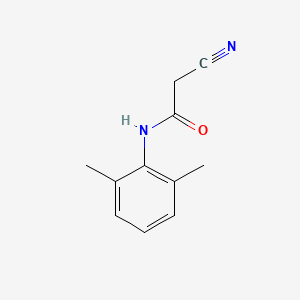
![3-amino-6-ethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1271303.png)
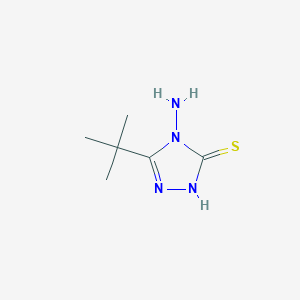
![4-amino-5-[(2-fluorophenyl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1271306.png)
